1-(4-Methylphenyl)-1-propanol
Overview
Description
1-(4-Methylphenyl)-1-propanol, also known as p-tolylpropanol, is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a phenyl group substituted at the para position of the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound is determined by its interaction with its biological targets, which, as mentioned earlier, are currently unknown for this compound .
Biochemical Pathways
Understanding the biochemical pathways influenced by a compound requires knowledge of its biological targets and how the compound interacts with these targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is the proportion of the compound that enters circulation when introduced into the body and is thus able to have an active effect .
Result of Action
These effects are typically observed as the outcomes of the compound’s interaction with its biological targets and its influence on biochemical pathways .
Action Environment
Environmental factors can include pH, temperature, presence of other compounds, and more .
Biochemical Analysis
Biochemical Properties
The role of 1-(4-Methylphenyl)-1-propanol in biochemical reactions is not well-documented in the literature. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s molecular structure, particularly the presence of the methylphenyl and propanol groups .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methylphenyl)-1-propanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 1-(4-methylphenyl)-1-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it to 1-(4-methylphenyl)-1-propane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(4-methylphenyl)-1-propyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 1-(4-Methylphenyl)-1-propanone.
Reduction: 1-(4-Methylphenyl)-1-propane.
Substitution: 1-(4-Methylphenyl)-1-propyl chloride.
Scientific Research Applications
1-(4-Methylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
1-Phenyl-1-propanol: Similar structure but lacks the methyl group on the benzene ring.
1-(4-Methylphenyl)-1-butanol: Similar structure with an additional carbon in the alkyl chain.
1-(4-Methylphenyl)-2-propanol: Similar structure with the hydroxyl group on the second carbon of the propyl chain.
Uniqueness: 1-(4-Methylphenyl)-1-propanol is unique due to the presence of the methyl group at the para position of the benzene ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
1-(4-methylphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383165 | |
Record name | 1-(4-Methylphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-04-3 | |
Record name | 1-(4-Methylphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methylphenyl)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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